[2-methyl-5-(2-oxazolyl)phenyl]boronic acid
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Overview
Description
[2-methyl-5-(2-oxazolyl)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and an oxazole ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(2-oxazolyl)phenyl]boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: [2-methyl-5-(2-oxazolyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds through Suzuki–Miyaura coupling.
Scientific Research Applications
Chemistry: In organic synthesis, [2-methyl-5-(2-oxazolyl)phenyl]boronic acid is used as a key reagent in the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of biaryl compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-carbon bonds makes it a useful building block in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of complex organic molecules makes it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-methyl-5-(2-oxazolyl)phenyl]boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The process begins with the oxidative addition of an aryl halide to a palladium catalyst, followed by the transmetalation of the boronic acid group to the palladium complex. The final step involves reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-methylphenylboronic acid
- 5-(2-oxazolyl)phenylboronic acid
Comparison: Compared to similar compounds, [2-methyl-5-(2-oxazolyl)phenyl]boronic acid offers unique advantages due to the presence of both a methyl group and an oxazole ring. These substituents enhance its reactivity and make it a more versatile reagent in various chemical reactions. The compound’s ability to participate in Suzuki–Miyaura coupling reactions with high efficiency and selectivity sets it apart from other boronic acids .
Properties
CAS No. |
902775-27-3 |
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Molecular Formula |
C10H10BNO3 |
Molecular Weight |
203.00 g/mol |
IUPAC Name |
[2-methyl-5-(1,3-oxazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-7-2-3-8(6-9(7)11(13)14)10-12-4-5-15-10/h2-6,13-14H,1H3 |
InChI Key |
ZYADOFNOATXHQT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=NC=CO2)C)(O)O |
Origin of Product |
United States |
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